Aqueous Solution Method: [] This method involves mixing benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide in water. The reaction proceeds without the need for organic solvents, and the product, N-(2-phenylethyl)benzamide, is insoluble in water, simplifying the purification process.
Iodine-Catalyzed Amidation: [] This method utilizes molecular iodine as a catalyst for the reaction between 1-phenylethyl acetate and benzonitrile to produce N-(1-phenylethyl)benzamide. This approach highlights the versatility of amide synthesis from different starting materials.
Anti-cancer agents: Studies on APN inhibitors like N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide (6ad) [], a close structural analog, have demonstrated their potential as anti-cancer agents by targeting tumor progression, angiogenesis, and metastasis.
CETP inhibitors: Research on triphenylethanamine (TPE) derivatives, particularly N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311), revealed their potential as CETP inhibitors. These inhibitors have shown promise in raising high-density lipoprotein cholesterol (HDL-C) levels, suggesting potential applications in combating atherosclerosis [].
Anti-pathogenic agents: Studies on acylthiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl) benzamides, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus []. This finding highlights the potential of these compounds as novel antimicrobial agents.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7